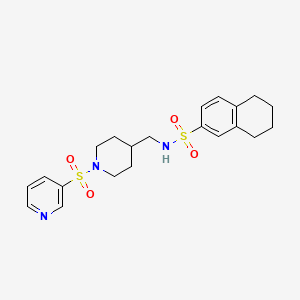

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Tetrahydronaphthalene Core

The 5,6,7,8-tetrahydronaphthalene system adopts a partially saturated bicyclic structure, with the first ring retaining full aromaticity and the second ring existing in a chair-like conformation due to hydrogenation. This semi-rigid framework imposes steric constraints on the sulfonamide group at position 2, limiting rotational freedom around the C-S bond.

Piperidine-Pyridine Substituent

The piperidin-4-ylmethyl group adopts a chair conformation, with the sulfonyl group at position 1 oriented axially to minimize steric clashes with the pyridine ring. The pyridin-3-ylsulfonyl moiety exhibits a planar geometry due to conjugation between the sulfonyl group and the pyridine nitrogen, stabilizing the structure through resonance.

| Structural Feature | Conformational Behavior |

|---|---|

| Tetrahydronaphthalene | Partially rigid, chair-like second ring |

| Piperidine ring | Chair conformation with axial sulfonyl group |

| Sulfonamide groups | Planar geometry due to resonance |

Molecular dynamics simulations of analogous sulfonamide-bearing compounds suggest that the N-methyl bridge between the piperidine and tetrahydronaphthalene systems allows limited torsional flexibility, enabling adaptive binding in potential biological targets.

Functional Group Interactions in Bicyclic and Heterocyclic Systems

The compound’s functionality arises from synergistic interactions between its sulfonamide groups, aromatic systems, and heterocyclic substituents:

Sulfonamide Groups

Both sulfonamide moieties (-SO₂NH-) participate in hydrogen bonding , acting as hydrogen bond donors (N-H) and acceptors (S=O). The sulfonamide attached to tetrahydronaphthalene exhibits greater acidity (pKa ≈ 10) compared to the piperidine-linked sulfonamide (pKa ≈ 8) due to electron-withdrawing effects from the aromatic core.

Pyridine-Piperidine System

The pyridin-3-ylsulfonyl group engages in π-π stacking interactions via its aromatic ring, while the sulfonyl oxygen atoms form dipole-dipole interactions with proximal polar residues. The piperidine nitrogen, despite being sulfonated, retains weak basicity (pKa ≈ 4–5), allowing pH-dependent protonation in biological environments.

Tetrahydronaphthalene Hydrophobicity

The bicyclic system creates a hydrophobic pocket that enhances lipid solubility, as evidenced by the compound’s predicted logP value of 2.8. This property facilitates membrane permeability in potential pharmacological applications.

| Interaction Type | Participating Groups | Biological Relevance |

|---|---|---|

| Hydrogen bonding | Sulfonamide N-H and S=O | Target binding affinity |

| π-π stacking | Pyridine and aromatic systems | Structural stabilization |

| Hydrophobic interactions | Tetrahydronaphthalene core | Membrane permeability |

The interplay between these functional groups suggests a multifunctional molecular architecture capable of engaging diverse biological targets through both polar and nonpolar interactions.

Properties

IUPAC Name |

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S2/c25-29(26,20-8-7-18-4-1-2-5-19(18)14-20)23-15-17-9-12-24(13-10-17)30(27,28)21-6-3-11-22-16-21/h3,6-8,11,14,16-17,23H,1-2,4-5,9-10,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCDOFIYSBRONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparison with Similar Compounds

Piperidine-Linked Sulfonamides and Amides

- Compound 20 (): (S)-N-(1-((5-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide Key Differences: Replaces the pyridin-3-ylsulfonyl group with a phenylpropionamide chain and a hydroxylated tetrahydronaphthalene. Synthesis: Achieved via reaction of intermediate 18 with pyridinium tert-butoxide in methanol (54% yield) . Physicochemical Data: ESI MS m/z 393 (MH)+; HRMS [M + H]+ 393.2534 .

- Compound 44 (): 6-((2-(Piperidin-1-yl)ethyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide Key Differences: Features a pyridine-3-sulfonamide linked to a piperidine via an ethylamine spacer, with a trimethylpyrazole substituent. Synthesis: Prepared from 6-chloro-N-(1,3,5-trimethylpyrazol-4-yl)pyridine-3-sulfonamide and 2-(piperidin-1-yl)ethanamine (85% yield) .

Aryl-Substituted Piperidine Derivatives

- Compound 35 (): (R)-N-(1-((5-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-(3,4-difluorophenyl)propionamide Key Differences: Substitutes pyridin-3-ylsulfonyl with a 3,4-difluorophenyl group and incorporates a propionamide linkage. Physicochemical Data: ESI MS m/z 428 (MH)+; HRMS [M + H]+ 428.2509 .

2'-Fluoroortho-fluorofentanyl (): N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide

Substituent Effects on Molecular Properties

Table 1: Comparison of Key Substituents and Data

Key Observations:

Sulfonamide vs.

Aromatic Substituents : The pyridin-3-ylsulfonyl group in the target compound introduces a heteroaromatic system distinct from phenyl or fluorophenyl groups in analogs. This could modulate electronic properties and metabolic stability .

Synthetic Complexity : Piperidine-linked sulfonamides (e.g., Compound 44) are synthesized efficiently (85% yield), suggesting feasible routes for the target compound despite its structural complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.